molecular formula C19H22ClNO2 B11592969 6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11592969
M. Wt: 331.8 g/mol
InChI Key: IIYXSLXOXJHZMU-UHFFFAOYSA-N
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Description

6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-chloro-5,7-dimethyl-2H-1,3-benzoxazine-3(4H)-one in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-2H-1,3-benzoxazine
  • 6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine-4-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C19H22ClNO2/c1-13-10-18-17(14(2)19(13)20)11-21(12-23-18)9-8-15-4-6-16(22-3)7-5-15/h4-7,10H,8-9,11-12H2,1-3H3

InChI Key

IIYXSLXOXJHZMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CO2)CCC3=CC=C(C=C3)OC)C(=C1Cl)C

Origin of Product

United States

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